![molecular formula C14H15N3O3S B1663264 N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 312747-21-0](/img/structure/B1663264.png)
N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, commonly known as NBCC, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields.
Scientific Research Applications
Vasodilation
HUP30 is a potent vasodilator that stimulates soluble guanylyl cyclase. This enzyme catalyzes the conversion of GTP to cyclic GMP (cGMP), leading to smooth muscle relaxation. HUP30’s ability to activate K+ channels and block extracellular Ca2+ influx further contributes to its vasodilating properties .
Cardiovascular Research
In cardiovascular studies, HUP30’s modulation of L-type Ca2+ channels is of particular interest. These channels play a crucial role in the contraction of cardiac muscle. By influencing these channels, HUP30 can be used to study various aspects of cardiac function and potentially develop treatments for cardiovascular diseases .
Neuroscience
HUP30’s effects on ion channels make it a valuable tool in neuroscience research. Ion channels are essential for neuronal signaling, and by modulating these channels, HUP30 can help in the study of neurophysiological processes and neurological disorders .
Pharmacology
As a compound that affects various ion channels and signaling pathways, HUP30 serves as a pharmacological tool to understand the mechanisms of action of different drugs, especially those targeting cardiovascular and neurological systems .
Molecular Biology
In molecular biology, HUP30 can be used to study the intracellular signaling pathways involving cGMP. Since cGMP is a secondary messenger in many biological processes, HUP30 can help elucidate the role of cGMP in cellular responses .
Drug Development
HUP30’s multifunctional properties make it a candidate for drug development. Its ability to influence vasodilation and ion channel activity presents opportunities for creating new therapeutic agents for conditions such as hypertension and arrhythmias .
Mechanism of Action
Target of Action
HUP30 primarily targets soluble guanylyl cyclase and potassium (K+) channels , and it also blocks extracellular calcium (Ca2+) influx . These targets play crucial roles in various physiological processes, including vasodilation and regulation of muscle contraction.
Mode of Action
HUP30 interacts with its targets in a specific manner. It stimulates soluble guanylyl cyclase, which is an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP). This leads to an increase in cGMP levels, which in turn activates K+ channels . Concurrently, HUP30 blocks the influx of extracellular Ca2+, thereby inhibiting muscle contraction .
Biochemical Pathways
The activation of K+ channels and the inhibition of Ca2+ influx by HUP30 affect several biochemical pathways. These include the cGMP pathway, which is involved in the relaxation of smooth muscle cells, and the Ca2+ signaling pathway, which plays a key role in muscle contraction .
Pharmacokinetics
It is known that hup30 is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The stimulation of soluble guanylyl cyclase and activation of K+ channels by HUP30 lead to vasodilation . Additionally, by blocking the influx of extracellular Ca2+, HUP30 inhibits muscle contraction . These actions result in the relaxation of blood vessels, thereby reducing blood pressure.
properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKFFKOZSLHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353402 | |
Record name | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
CAS RN |
312747-21-0 | |
Record name | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 312747-21-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.